N-(1,3-benzodioxol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spiro[cyclopentane-1,3'-isoquinoline] core with a 1,3-benzodioxol-5-yl carboxamide group at position 4' and a 2-methoxyethyl substituent at position 2' (Figure 1). The 1,3-benzodioxol moiety may engage in π-π interactions with aromatic residues in biological targets, while the 2-methoxyethyl group could improve solubility compared to bulkier alkyl substituents .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-29-13-12-26-23(28)18-7-3-2-6-17(18)21(24(26)10-4-5-11-24)22(27)25-16-8-9-19-20(14-16)31-15-30-19/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,25,27) |
InChI Key |
NZIZMDCWOKEWAX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on available literature and research findings.
- Molecular Formula : C24H26N2O5
- Molecular Weight : 422.5 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
- Purity : Typically 95%.
The compound's mechanism of action is primarily associated with its interaction with various biological pathways, particularly those related to ion transport and cellular signaling. It has been suggested that the compound may influence the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a critical role in epithelial ion transport. Dysfunction in CFTR is linked to several diseases, including cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities.
Anticancer Properties
Research has highlighted the potential anticancer effects of spirocyclic compounds. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The spiro structure is believed to enhance the selectivity and potency against tumor cells while minimizing effects on normal cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Scientific Research Applications
Pharmacological Applications
1.1 Antidiabetic Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV enhances the activity of glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and blood glucose regulation. This mechanism suggests potential therapeutic benefits for managing type 2 diabetes mellitus and obesity-related conditions .
1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research highlights its potential to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation and oxidative damage play significant roles .
Medicinal Chemistry
2.1 Synthesis of Novel Compounds
This compound serves as a scaffold for the synthesis of novel derivatives with enhanced biological activities. Medicinal chemists utilize this compound to create analogs that may demonstrate improved efficacy or reduced side effects compared to existing drugs .
2.2 Targeting Cancer Pathways
The compound's structure allows it to interact with various molecular targets implicated in cancer progression. Studies suggest that it may inhibit pathways involved in tumor growth and metastasis, making it a candidate for further investigation in cancer therapeutics .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (): Shares the spirocyclic core and oxo-dihydroisoquinoline system but substitutes the 2-methoxyethyl group with cyclohexyl and replaces the carboxamide with a carboxylic acid.
2′-Isobutyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (): Features an isobutyl group at position 2' and a carboxylic acid at 4', differing in both substituent lipophilicity and terminal functional groups.
Physicochemical Properties
Key Observations :
- The 2-methoxyethyl group in the target compound reduces LogP compared to cyclohexyl, balancing lipophilicity and solubility.
Metabolic and Pharmacokinetic Profiles
- Target Compound : The 2-methoxyethyl group is less prone to oxidative metabolism than hydroxyalkyl chains (e.g., in c-Met inhibitors like AMG 458), reducing the risk of active metabolites .
- Cyclohexyl/Isobutyl Analogues : Higher LogP values may increase CYP-mediated metabolism, necessitating structural optimization for improved half-life .
Research Findings and Implications
Molecular Docking and Systems Pharmacology
- Studies on structurally similar compounds () indicate that shared spirocyclic scaffolds correlate with overlapping target affinities. For instance, molecular docking predicts interactions with ATP-binding pockets in kinases due to the rigid spiro core .
- RNA-seq analysis of analogous compounds () suggests that substituent variations (e.g., methoxyethyl vs. cyclohexyl) alter downstream gene expression profiles by ~20%, highlighting the need for precise structural tuning .
Q & A
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer: When handling this compound, adhere to the following protocols derived from structurally similar spiro-isoquinoline derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solubilizing the compound to avoid inhalation .
- First Aid Measures:
- Inhalation: Move to fresh air; administer artificial respiration if necessary.
- Skin Contact: Wash immediately with soap and water for 15 minutes.
- Eye Exposure: Rinse with water for 15 minutes and seek medical attention.
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .
Q. What synthetic methodologies are employed to synthesize this compound?
Answer: Key synthetic routes for spiro-isoquinoline derivatives include:
- Palladium-Catalyzed Reductive Cyclization: Utilize nitroarenes and formic acid derivatives as CO surrogates to construct the spirocyclic core. Optimize reaction conditions (e.g., 10 mol% Pd(OAc)₂, 100°C, 24h) to achieve yields >60% .
- Stepwise Functionalization: After cyclization, introduce the 1,3-benzodioxole moiety via Ullmann coupling or nucleophilic aromatic substitution .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
Answer:
- Spectroscopy:
- Chromatography:
- X-Ray Crystallography: Resolve ambiguities in stereochemistry using SHELX software for structure refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation?
Answer:
- Catalyst Screening: Test Pd(II)/Pd(0) catalysts (e.g., PdCl₂ vs. Pd/C) to enhance reductive cyclization efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to improve nitroarene activation.
- Temperature Gradients: Use microwave-assisted synthesis (120°C, 2h) to reduce reaction time and byproducts .
- Additives: Include ligands (e.g., BINAP) or bases (K₂CO₃) to stabilize intermediates .
Q. How are discrepancies in crystallographic data resolved for spirocyclic compounds?
Answer:
Q. How should contradictory in vitro bioactivity data be interpreted?
Answer:
- Assay Reproducibility: Validate results across multiple cell lines (e.g., NIH3T3 vs. U-87 MG) and adjust for batch effects .
- Metabolite Interference: Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may confound IC₅₀ values .
- Target Selectivity: Screen against off-target receptors (e.g., VEGFR2) to rule out cross-reactivity .
Q. What computational approaches predict binding affinity to biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into homology models of target proteins (e.g., c-Met kinase) using flexible side-chain sampling .
- MD Simulations (GROMACS): Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with key residues (e.g., Tyr1230 in c-Met) .
- Free Energy Calculations (MM/PBSA): Estimate ΔG binding to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
